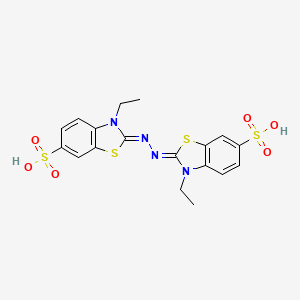
Diazald-N-methyl-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazald-N-methyl-13C, also known as N-Methyl-13C-N-nitroso-p-toluenesulfonamide, is a compound used as a precursor for the synthesis of diazomethane. Diazomethane is a highly reactive and toxic gas used in various chemical reactions, particularly in methylation processes. The incorporation of the carbon-13 isotope in this compound makes it valuable for isotopic labeling studies in research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazald-N-methyl-13C is synthesized through the nitrosation of N-methyl-p-toluenesulfonamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Diazald-N-methyl-13C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Oxidation products include sulfonic acids and other oxidized derivatives.
Reduction: Reduction products include amines and related compounds.
Substitution: Substitution reactions yield various substituted sulfonamides.
Scientific Research Applications
Diazald-N-methyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a precursor for diazomethane in methylation reactions and isotopic labeling studies.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the synthesis of labeled pharmaceuticals for tracing and imaging studies.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes
Mechanism of Action
The primary mechanism of action of Diazald-N-methyl-13C involves its conversion to diazomethane upon treatment with a base such as sodium hydroxide or potassium hydroxide. The diazomethane generated is highly reactive and can participate in various chemical reactions, including methylation of carboxylic acids, phenols, and other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
N-Methyl-N-nitroso-p-toluenesulfonamide: The non-labeled version of Diazald.
N-Methyl-N-nitrosourea: Another precursor for diazomethane but less thermally stable and more toxic.
N-Methyl-N’-nitro-N-nitrosoguanidine: A mutagenic compound used for diazomethane synthesis.
Uniqueness: Diazald-N-methyl-13C is unique due to its isotopic labeling with carbon-13, making it particularly valuable for research applications that require tracing and studying metabolic pathways. Its relatively safe handling compared to other diazomethane precursors also adds to its uniqueness .
Properties
CAS No. |
60858-95-9 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1 |
InChI Key |
FFKZOUIEAHOBHW-VQEHIDDOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)


